RS 8359 vs. Moclobemide: Comparative Selectivity Ratio for MAO-A vs. MAO-B
RS 8359 demonstrates a selectivity ratio of approximately 2200:1 for the inhibition of MAO-A over MAO-B [1]. This high degree of specificity surpasses that of the comparator RIMA, moclobemide, which exhibits a lower, albeit still selective, ratio. This indicates a reduced probability of off-target MAO-B inhibition at pharmacologically relevant concentrations for RS 8359.
| Evidence Dimension | MAO-A:MAO-B Selectivity Ratio |
|---|---|
| Target Compound Data | ~2200:1 |
| Comparator Or Baseline | Moclobemide (reported as significantly lower, exact ratio varies by assay but is consistently less than RS 8359) |
| Quantified Difference | RS 8359 ratio is approximately one order of magnitude higher than moclobemide's typical reported ratio. |
| Conditions | In vitro enzyme inhibition assays (literature comparison). |
Why This Matters
A higher selectivity ratio is a critical determinant for a cleaner pharmacological profile, reducing off-target effects linked to MAO-B inhibition in research models and enabling more precise mechanistic studies.
- [1] Iwata N, Püchler K, Plenker A. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359. Int Clin Psychopharmacol. 1997;12(Suppl 5):S3-S10. View Source
